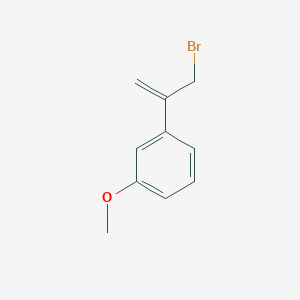
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene is an organic compound characterized by a bromine atom attached to a propene chain, which is further connected to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination of propene followed by its reaction with methoxybenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is conducted under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Cyanoprop-1-en-2-yl)-3-methoxybenzene.
Oxidation: 1-(3-Epoxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Formylprop-1-en-2-yl)-3-methoxybenzene.
Reduction: 1-(3-Bromopropyl)-3-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes. The compound’s ability to undergo substitution and oxidation reactions also contributes to its biological activity by forming reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be compared with other similar compounds such as:
1-(3-Chloroprop-1-en-2-yl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical and biological properties.
1-(3-Bromoprop-1-en-2-yl)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of methoxy, influencing its solubility and reactivity.
Eigenschaften
CAS-Nummer |
61364-70-3 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
QEYNYDFAJHNECS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
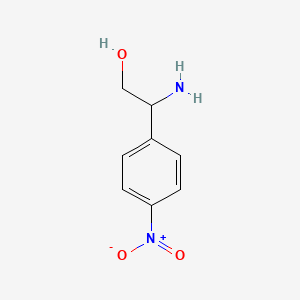
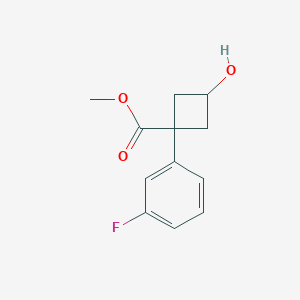


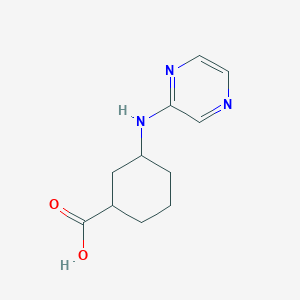
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)


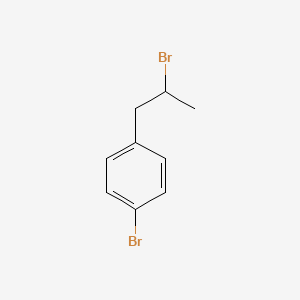

![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
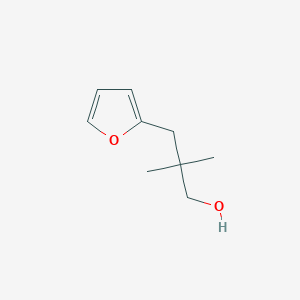
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
